

An In-depth Technical Guide to the Spectroscopic Properties of ATTO 590

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

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This technical guide provides a comprehensive overview of the core spectroscopic properties of the fluorescent dye **ATTO 590**. Designed for researchers, scientists, and drug development professionals, this document details the excitation and emission characteristics, quantum yield, and fluorescence lifetime of this rhodamine-based dye. A generalized experimental protocol for spectroscopic measurements is also included, alongside a visual representation of the principles of fluorescence.

Core Spectroscopic and Photophysical Properties of ATTO 590

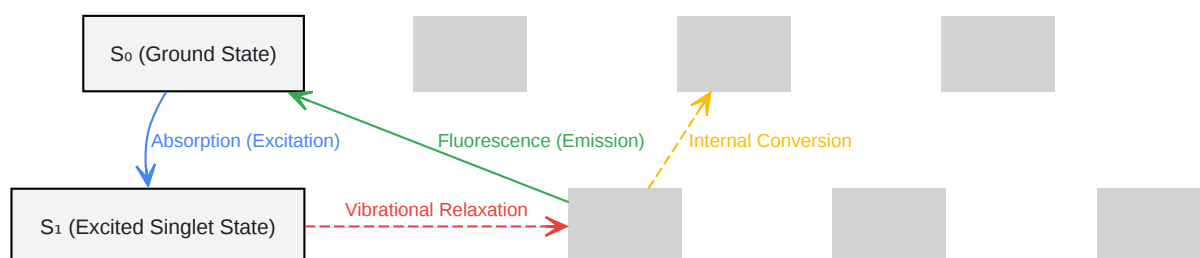
ATTO 590 is a fluorescent label that belongs to the rhodamine class of dyes. It is recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.^{[1][2]} These characteristics make it a versatile tool for a wide range of applications in the life sciences, including fluorescence microscopy, flow cytometry, and single-molecule detection.^{[2][3][4]} The dye is moderately hydrophilic and is available in various reactive forms for labeling biomolecules such as proteins and nucleic acids.^{[1][2]}

The key quantitative spectroscopic and photophysical parameters for **ATTO 590** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	592 - 594 nm	[4][5][6][7]
Emission Maximum (λ_{em})	621 - 624 nm	[4][5][6][7]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[1][4]
Fluorescence Quantum Yield (Φ_f)	80%	[1]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[1]
Correction Factor (CF_{260})	0.39	[1]
Correction Factor (CF_{280})	0.43 - 0.44	[1][7]

Principles of Fluorescence: The Jablonski Diagram

The process of fluorescence, from the absorption of light to the emission of a photon, can be visually represented by a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.



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A simplified Jablonski diagram illustrating the key photophysical processes of fluorescence.

Generalized Experimental Protocol for Measuring Excitation and Emission Spectra

The following is a detailed methodology for the characterization of the excitation and emission spectra of a fluorescent dye such as **ATTO 590**.

1. Instrumentation

A calibrated spectrofluorometer is required. Key components include:

- **Light Source:** A high-intensity Xenon arc lamp to provide a continuous spectrum of light.
- **Monochromators:** Excitation and emission monochromators (typically diffraction grating) to select specific wavelengths.
- **Sample Holder:** A temperature-controlled cuvette holder.
- **Detector:** A photomultiplier tube (PMT) or other sensitive light detector.

2. Sample Preparation

- **Solvent Selection:** Choose a suitable solvent in which the fluorophore is soluble and stable. For **ATTO 590**, ethanol or phosphate-buffered saline (PBS) are commonly used.
- **Concentration:** Prepare a dilute solution of the fluorophore. The absorbance of the solution at the excitation maximum should be low (typically < 0.05) to avoid inner filter effects.
- **Cuvette:** Use a quartz cuvette for measurements in the UV-visible range.

3. Instrument Setup and Calibration

- **Warm-up:** Allow the spectrofluorometer's lamp to warm up and stabilize for the manufacturer-recommended time (often 30 minutes).
- **Slit Widths:** Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal-to-noise. A common starting point is 5 nm for both.
- **Wavelength Calibration:** Perform a wavelength calibration according to the instrument's protocol, if required.

4. Measurement of the Excitation Spectrum

- **Set Emission Wavelength:** Set the emission monochromator to the expected emission maximum of the fluorophore (e.g., 622 nm for **ATTO 590**).
- **Scan Excitation Wavelengths:** Scan a range of excitation wavelengths (e.g., 400 nm to 610 nm for **ATTO 590**).
- **Record Data:** Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λ_{ex}).

5. Measurement of the Emission Spectrum

- **Set Excitation Wavelength:** Set the excitation monochromator to the determined excitation maximum (λ_{ex}).
- **Scan Emission Wavelengths:** Scan a range of emission wavelengths, starting at a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scatter (e.g., for **ATTO 590** with λ_{ex} at 594 nm, start the scan at 605 nm).
- **Record Data:** Record the fluorescence intensity at each emission wavelength. This produces the fluorescence emission spectrum, and its peak represents the emission maximum (λ_{em}).

6. Data Correction

- **Blank Subtraction:** Measure the spectrum of the solvent alone (the blank) using the same settings and subtract it from the sample's spectrum to remove background signals, including Raman scattering from the solvent.
- **Instrumental Correction:** For accurate spectra, especially for quantum yield calculations, it is crucial to correct for the wavelength-dependent output of the lamp and the wavelength-dependent sensitivity of the detector. This is typically done using correction files provided by the instrument manufacturer or determined using standard lamps and detectors.

This in-depth guide provides the essential information for utilizing **ATTO 590** in fluorescence-based applications. By understanding its core spectroscopic properties and employing standardized measurement protocols, researchers can ensure accurate and reproducible results in their scientific endeavors.

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